molecular formula C12H25BBr2 B14559034 Bromo(5-bromohexyl)hexylborane CAS No. 61655-28-5

Bromo(5-bromohexyl)hexylborane

Cat. No.: B14559034
CAS No.: 61655-28-5
M. Wt: 339.95 g/mol
InChI Key: RSVCGFOBHZTSQN-UHFFFAOYSA-N
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Description

Bromo(5-bromohexyl)hexylborane: is an organoboron compound that features a boron atom bonded to a hexyl group and a 5-bromohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bromo(5-bromohexyl)hexylborane typically involves the hydroboration of alkenes. One common method is the hydroboration of 5-bromo-1-hexene with borane (BH3) or its derivatives. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like tetrahydrofuran (THF) to stabilize the borane complex .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Bromo(5-bromohexyl)hexylborane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic acids or boronates.

    Substitution: Alkylated or arylated derivatives.

    Coupling Reactions: Biaryl or diaryl compounds.

Scientific Research Applications

Bromo(5-bromohexyl)hexylborane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of Bromo(5-bromohexyl)hexylborane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as coupling and substitution. In biological systems, the compound may interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

61655-28-5

Molecular Formula

C12H25BBr2

Molecular Weight

339.95 g/mol

IUPAC Name

bromo-(5-bromohexyl)-hexylborane

InChI

InChI=1S/C12H25BBr2/c1-3-4-5-7-10-13(15)11-8-6-9-12(2)14/h12H,3-11H2,1-2H3

InChI Key

RSVCGFOBHZTSQN-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCC)(CCCCC(C)Br)Br

Origin of Product

United States

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